molecular formula C12H12F2O B8608636 4-(2,3-Difluorophenyl)cyclohexanone

4-(2,3-Difluorophenyl)cyclohexanone

Cat. No.: B8608636
M. Wt: 210.22 g/mol
InChI Key: PXVXMABOXMTDRG-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)cyclohexanone is a fluorinated cyclohexanone derivative characterized by a cyclohexanone ring substituted at the 4-position with a 2,3-difluorophenyl group. This compound is of significant interest in pharmaceutical and materials chemistry due to the electronic and steric effects imparted by the fluorine atoms. The fluorine substituents enhance metabolic stability, influence lipophilicity, and modulate intermolecular interactions, making it a versatile intermediate in drug synthesis and liquid crystal production .

Properties

Molecular Formula

C12H12F2O

Molecular Weight

210.22 g/mol

IUPAC Name

4-(2,3-difluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H12F2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-3,8H,4-7H2

InChI Key

PXVXMABOXMTDRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=C(C(=CC=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(2,3-difluorophenyl)cyclohexanone, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Applications References
This compound C₁₂H₁₂F₂O 210.22* 2,3-difluorophenyl Intermediate in liquid crystal synthesis
4-(3,5-Difluorophenyl)cyclohexanone C₁₂H₁₂F₂O 210.22 3,5-difluorophenyl Boiling point: 278°C; Density: ~1 g/cm³
4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone C₁₈H₁₅ClF₂O₃S 384.82 2,5-difluorophenyl + 4-chlorophenylsulfonyl Pesticides, agrochemicals
4-(4-Butoxy-2,3-difluorophenyl)cyclohexanone C₁₆H₂₀F₂O₂ 294.33 4-butoxy + 2,3-difluorophenyl Byproduct in Cr(VI)-mediated oxidations
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one C₁₅H₁₄ClFO 276.72 Chlorophenyl ethenyl + dimethylcyclohexenone Pharmacological activity (anti-inflammatory)

Key Comparative Insights:

Substituent Position and Electronic Effects

  • Fluorine Position : The 2,3-difluorophenyl group in the target compound introduces ortho-fluorine atoms, which induce steric hindrance and electronic withdrawal. In contrast, the 3,5-difluorophenyl isomer () exhibits para-fluorine substitution, leading to distinct dipole moments and crystallinity.
  • Sulfonyl and Chlorine Groups : The sulfonyl and chloro substituents in C₁₈H₁₅ClF₂O₃S () significantly increase molecular weight (384.82 vs. 210.22) and enhance oxidative stability, making it suitable for agrochemical applications.

Pharmacological Relevance

  • Cyclohexanone derivatives with chlorophenyl or ethenyl groups () exhibit anti-inflammatory and analgesic properties, whereas fluorinated analogs are prioritized for metabolic stability in drug discovery. For example, the title compound’s fluorine atoms reduce cytochrome P450-mediated degradation compared to non-fluorinated analogs .

Research Findings and Data

  • Thermal Stability: Fluorinated cyclohexanones generally exhibit higher thermal stability than chlorinated analogs. For instance, 4-(3,5-difluorophenyl)cyclohexanone remains stable up to 278°C, whereas chlorinated derivatives (e.g., ) degrade at lower temperatures due to C-Cl bond lability .
  • Byproduct Analysis: GC-MS studies of 4-(4-butoxy-2,3-difluorophenyl)cyclohexanone synthesis revealed dimeric sulfonates as major impurities, underscoring the need for precise reaction control in fluorinated systems .

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